

# Preparing DAPI Stock and Working Solutions from Powder: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dapm*

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## Introduction

DAPI (4',6-diamidino-2-phenylindole) is a popular blue fluorescent stain that binds strongly to A-T rich regions in the minor groove of double-stranded DNA.<sup>[1]</sup> Its significant fluorescence enhancement upon binding to DNA makes it a widely used nuclear counterstain in fluorescence microscopy, immunocytochemistry, and flow cytometry.<sup>[1][2]</sup> This document provides detailed protocols for the preparation of DAPI stock and working solutions from its powdered form, ensuring reliable and reproducible results in various applications.

## Quantitative Data Summary

The following table summarizes the key quantitative data for DAPI (dihydrochloride), the common commercially available salt.

Parameter	Value	Source(s)
Molecular Weight	350.24 g/mol	[3][4]
Excitation Maximum (DNA-bound)	~358-364 nm	[2][5]
Emission Maximum (DNA-bound)	~454-461 nm	[1][2][5]
Solubility (Water)	Moderately soluble (~5 mg/mL)	[6][7]
Solubility (DMSO)	Soluble (e.g., ≤ 3 mg/mL)	[8]
Solubility (DMF)	Soluble	[2]
Recommended Stock Solution Concentration	1 - 5 mg/mL	[6][9]
Recommended Working Solution Concentration (Immunofluorescence)	0.1 - 5 µg/mL (typically 1 µg/mL)	[5][8]
Recommended Working Solution Concentration (Flow Cytometry)	0.4 - 1.6 µg/mL	[5]

## Experimental Protocols

Safety Precautions: DAPI is a potential mutagen as it binds to DNA.[10] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling DAPI powder and solutions.[11][12] Handle the powder in a chemical fume hood to avoid inhalation.[12] Dispose of DAPI-containing waste according to your institution's guidelines.

### Protocol 1: Preparation of DAPI Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL DAPI stock solution, which can be stored for long-term use.

#### Materials:

- DAPI dihydrochloride powder
- High-purity, sterile deionized (DI) water or dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes or amber vials for aliquoting
- Vortex mixer
- Sonicator (optional, may be needed for dissolving in water)[6][9]

#### Procedure:

- Weighing: Carefully weigh out the desired amount of DAPI powder in a chemical fume hood. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of DAPI powder.
- Dissolving:
  - Using Water: Add the DAPI powder to the appropriate volume of sterile DI water (e.g., 1 mL for 1 mg of DAPI). DAPI is sparingly soluble in aqueous buffers and may take time to dissolve completely in water.[8][9] Vortex the solution thoroughly. If the powder does not fully dissolve, sonication may be required.[6][9]
  - Using DMSO: Alternatively, dissolve the DAPI powder in the appropriate volume of DMSO. [8] DAPI is more readily soluble in DMSO.
- Aliquoting: Once the DAPI is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50  $\mu$ L) in light-protecting microcentrifuge tubes or amber vials. This prevents repeated freeze-thaw cycles.[8]
- Storage: Store the aliquots at -20°C for long-term storage, where they are stable for at least six months to a year.[13] For short-term storage, the stock solution can be kept at 2-8°C for up to a month, protected from light.[8][13]

## Protocol 2: Preparation of DAPI Working Solution for Immunofluorescence (1 $\mu$ g/mL)

This protocol details the dilution of the stock solution to a typical working concentration for nuclear counterstaining in immunofluorescence applications.

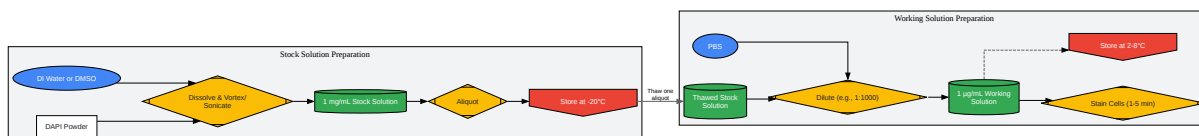
#### Materials:

- DAPI stock solution (1 mg/mL)
- Phosphate-buffered saline (PBS) or another suitable buffer
- Microcentrifuge tube

#### Procedure:

- Thawing: Thaw a single aliquot of the DAPI stock solution at room temperature, protected from light.
- Dilution: Dilute the stock solution in PBS to the desired final concentration. For a 1 µg/mL working solution, a 1:1000 dilution of the 1 mg/mL stock solution is required.
  - Example: Add 1 µL of the 1 mg/mL DAPI stock solution to 999 µL of PBS.
- Mixing: Gently vortex the working solution to ensure it is thoroughly mixed.
- Application: The DAPI working solution is now ready to be used for staining fixed and permeabilized cells. A typical incubation time is 1-5 minutes at room temperature.[\[9\]](#)
- Storage: The DAPI working solution can be stored at 2-8°C for several weeks, protected from light.[\[10\]](#)

## Visualizations



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Caption: Workflow for preparing DAPI stock and working solutions.

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